molecular formula C9H12ClNS B2395209 (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride CAS No. 2470279-97-9

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride

Cat. No.: B2395209
CAS No.: 2470279-97-9
M. Wt: 201.71
InChI Key: JELZSLALSHPFKT-VTLYIQCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound features a cyclopropane ring substituted with a phenylsulfanyl group and an amine group, making it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of chiral rhodium catalysts to achieve enantioselective cyclopropanation . The reaction conditions often involve the use of diazo compounds, ylides, or carbene intermediates to form the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized chiral catalysts to ensure high yield and enantiomeric purity. The process may also include steps for the purification and crystallization of the hydrochloride salt to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, tertiary amines, and various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantioselective catalysts and ligands .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying biochemical pathways and mechanisms .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chiral nature and reactivity make it suitable for creating polymers and other materials with unique properties .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form specific interactions with active sites, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral cyclopropane derivatives such as (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol and (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol .

Uniqueness

What sets (1R,2R)-2-Phenylsulfanylcyclopropan-1-amine;hydrochloride apart is its specific substitution pattern, which imparts unique reactivity and interaction profiles. This makes it particularly valuable for applications requiring high enantioselectivity and specific molecular interactions.

Properties

IUPAC Name

(1R,2R)-2-phenylsulfanylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.ClH/c10-8-6-9(8)11-7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELZSLALSHPFKT-VTLYIQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1SC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1SC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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